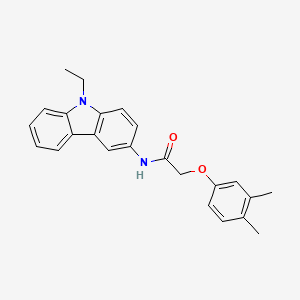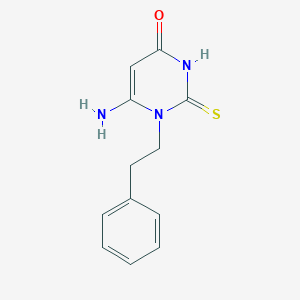
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied in scientific research for its potential in cancer treatment and other medical applications. In
Mecanismo De Acción
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride works by binding to the ATP binding site of the EGFR, preventing the activation of the receptor and downstream signaling pathways. This results in the inhibition of cell growth and proliferation, as well as induction of apoptosis (programmed cell death) in cancer cells. 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to be highly selective for the EGFR, with minimal effects on other related receptors.
Biochemical and Physiological Effects
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to have various biochemical and physiological effects on cancer cells. It inhibits the activation of the EGFR signaling pathway, leading to decreased cell proliferation and increased apoptosis. 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has also been shown to inhibit the migration and invasion of cancer cells, as well as angiogenesis (the formation of new blood vessels to support tumor growth). Additionally, 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has several advantages for lab experiments. It is a well-characterized and highly selective inhibitor of the EGFR, making it a useful tool for studying the role of this receptor in various cellular processes. It is also commercially available and relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to using 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride in lab experiments. It has low solubility in aqueous solutions, which can limit its effectiveness in some assays. Additionally, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of the EGFR in animal models.
Direcciones Futuras
There are several future directions for research on 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride. One area of interest is the development of more potent and selective inhibitors of the EGFR, which could have improved efficacy and fewer side effects compared to 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride. Another area of interest is the combination of 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes. Additionally, there is ongoing research on the role of the EGFR in various diseases beyond cancer, such as Alzheimer's disease and diabetes, which could lead to new applications for 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride.
Métodos De Síntesis
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride can be synthesized through a multi-step process involving the reaction of 4-nitrophenylhydrazine with 2-chloro-4-methylquinazoline, followed by reduction and acetylation. The final product is obtained through a salt formation reaction with hydrochloric acid. The purity and yield of 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been extensively studied in scientific research for its potential in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR signaling pathway. This pathway is involved in many cellular processes such as cell growth, differentiation, and survival, and is often overactivated in cancer cells. 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to be effective against various types of cancer cells, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2.ClH/c1-14-10-12-23(13-11-14)20-17-4-2-3-5-18(17)21-19(22-20)15-6-8-16(9-7-15)24(25)26;/h2-9,14H,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWZZJMRGAXJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)
![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)


![4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5236187.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)
![ethyl 4-{[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B5236205.png)


![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)